molecular formula C33H46O14 B13830081 Hydrangenoside A dimethyl acetal

Hydrangenoside A dimethyl acetal

Cat. No.: B13830081
M. Wt: 666.7 g/mol
InChI Key: XFPYZGYIBWUCDZ-ZKEMUXHQSA-N
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Description

Hydrangenoside A dimethyl acetal is a natural product isolated from the leaves of Hydrangea macrophylla subsp. serrata. It belongs to the class of secoiridoid glycosides, which are known for their diverse biological activities. This compound has been studied for its potential antiallergic and antimicrobial properties .

Preparation Methods

Hydrangenoside A dimethyl acetal is typically isolated from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process involves the use of methanol to extract the leaves, followed by suspension in water and extraction with n-butanol. The n-butanol extract is then subjected to silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Hydrangenoside A dimethyl acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The exact mechanism of action of Hydrangenoside A dimethyl acetal is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antiallergic activity may involve the inhibition of histamine release from mast cells, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Hydrangenoside A dimethyl acetal is structurally similar to other secoiridoid glycosides, such as secologanin dimethyl acetal, n-butyl vogeloside, and hydrangenoside C. These compounds share a common iridoid backbone but differ in their specific functional groups and side chains. The unique structural features of this compound, such as the presence of two methoxyl groups and an acetal carbon, contribute to its distinct biological activities .

Properties

Molecular Formula

C33H46O14

Molecular Weight

666.7 g/mol

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1

InChI Key

XFPYZGYIBWUCDZ-ZKEMUXHQSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2CC(C[C@@H](O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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